

# An In-depth Technical Guide to 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-(Methylsulfonyl)-2-pyridinecarboxylic acid

**Cat. No.:** B1465153

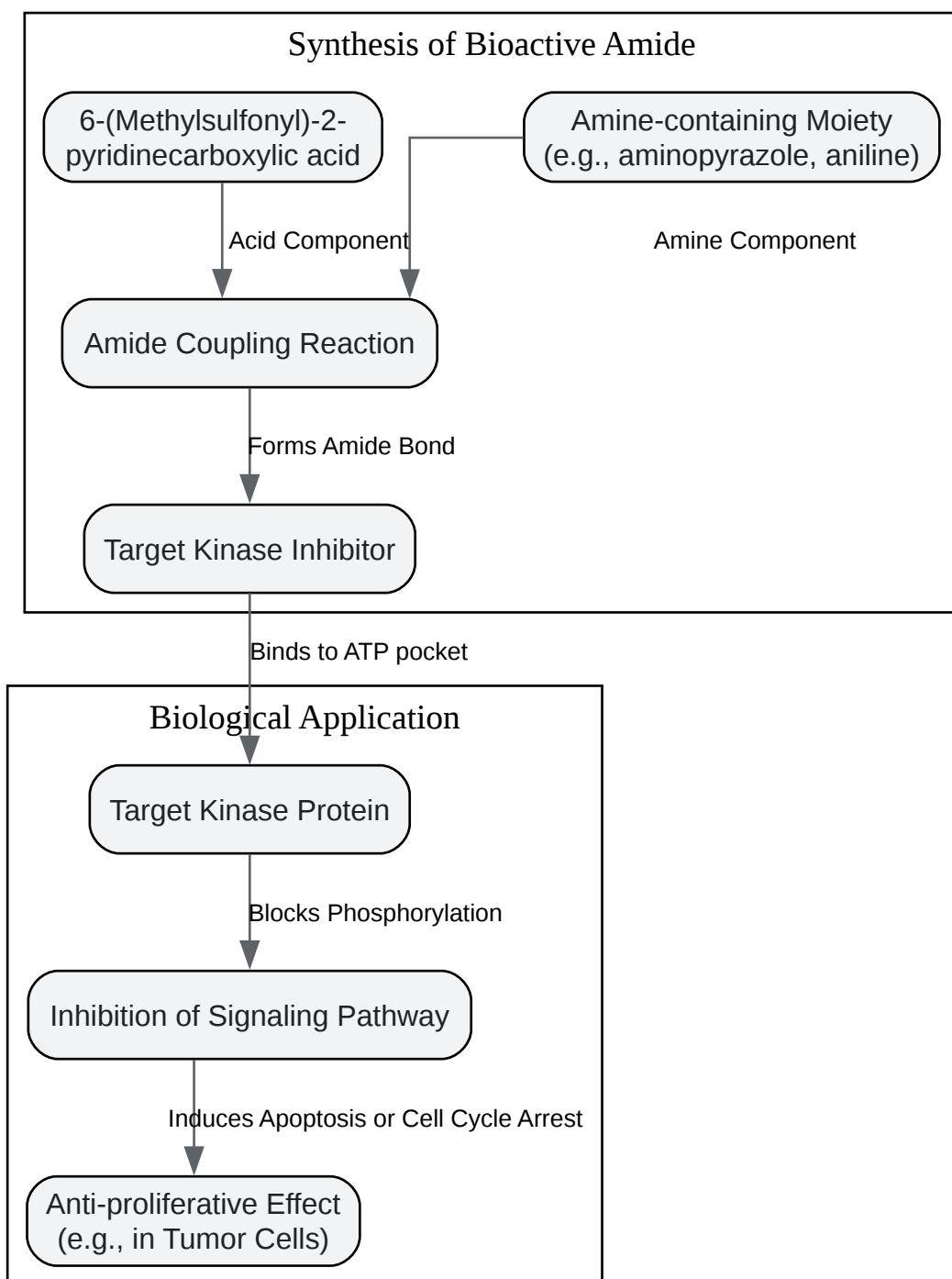
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction and Core Molecular Attributes

**6-(Methylsulfonyl)-2-pyridinecarboxylic acid** is a heterocyclic organic compound of significant interest in medicinal chemistry and agrochemical research. It serves as a key building block in the synthesis of more complex molecules, particularly in the development of targeted therapeutics. Its structure, featuring a pyridine ring functionalized with both a carboxylic acid and a methylsulfonyl group, provides a unique combination of chemical reactivity, solubility, and potential for biological interactions.

The core identity of this compound is defined by its molecular formula and weight, which are fundamental parameters for any experimental work.


| Property          | Value                                           | Source(s)                               |
|-------------------|-------------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> NO <sub>4</sub> S | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 201.20 g/mol                                    | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 1186663-28-4                                    | <a href="#">[2]</a> <a href="#">[3]</a> |
| Synonym           | 6-methylsulfonylpyridine-2-carboxylic acid      | <a href="#">[2]</a>                     |

## Role in Synthetic Chemistry and Drug Discovery

The primary application of **6-(Methylsulfonyl)-2-pyridinecarboxylic acid** is as a synthetic intermediate.<sup>[1]</sup> Its bifunctional nature—possessing an electrophilic carboxylic acid and a pyridine ring modified by a strongly electron-withdrawing sulfonyl group—makes it a versatile scaffold.

## Application in Kinase Inhibitor Development

This molecule is frequently utilized in the development of kinase inhibitors for cancer therapy.<sup>[1]</sup> Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The general workflow for its use in this context is illustrated below.

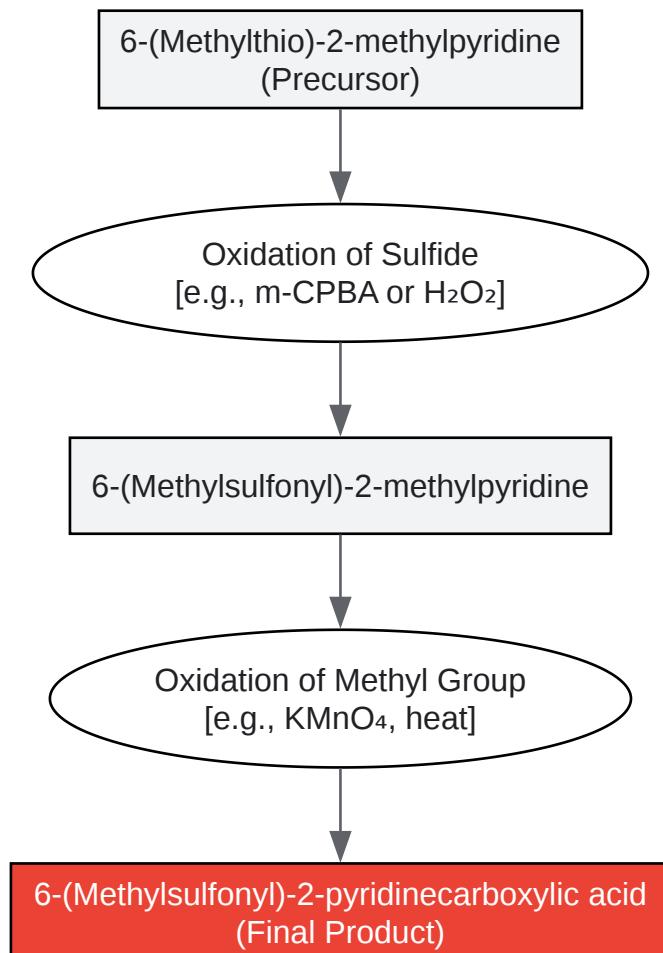
[Click to download full resolution via product page](#)

Caption: General workflow from building block to biological effect.

The carboxylic acid group at the 2-position is readily activated for amide bond formation, a common linkage in kinase inhibitors. The methylsulfonyl group at the 6-position serves several

critical functions:

- Modulation of Basicity: It significantly reduces the basicity of the pyridine nitrogen, which can be crucial for avoiding off-target effects and improving pharmacokinetic properties.
- Solubility and Polarity: The polar sulfonyl group can enhance the aqueous solubility and overall polarity of the final molecule, which is often a challenge in drug development.[1]
- Hydrogen Bonding: The sulfone oxygens can act as hydrogen bond acceptors, potentially forming key interactions within the ATP-binding pocket of the target kinase.


While the general class of pyridine carboxylic acids has been extensively reviewed for its role in developing enzyme inhibitors, specific structure-activity relationship (SAR) studies detailing the precise advantages of the 6-methylsulfonyl substituent are not widely published in public literature.[4]

## Synthesis and Chemical Properties

### Synthetic Routes

A definitive, peer-reviewed synthesis protocol for **6-(Methylsulfonyl)-2-pyridinecarboxylic acid** is not readily available in the public domain. However, its synthesis can be logically inferred from established organic chemistry principles. A plausible route involves the oxidation of a precursor molecule, such as 6-(methylthio)-2-methylpyridine. The general transformation would involve two key steps:

- Oxidation of the Thioether: The sulfide group is oxidized to the sulfone. This is typically achieved using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Oxone®. Careful control of stoichiometry and temperature is necessary to prevent over-oxidation or side reactions.
- Oxidation of the Methyl Group: The methyl group at the 2-position is oxidized to a carboxylic acid. This transformation can be challenging due to the stability of the pyridine ring but can be accomplished using strong oxidants like potassium permanganate (KMnO<sub>4</sub>) under heating or nitric acid at elevated temperatures and pressures.[5][6]



[Click to download full resolution via product page](#)

Caption: A plausible, though not experimentally verified, synthetic pathway.

Note: This proposed pathway is illustrative. Researchers must perform experimental validation and optimization.

## Physical and Chemical Properties

Experimentally determined physical properties such as melting point and solubility are not consistently reported in publicly accessible literature. The compound is commercially available as a solid, and suppliers recommend storage in a dry environment at room temperature or under refrigeration (2-8°C).[1][2]

## Analytical Characterization (Predicted)

No experimental spectroscopic data for this specific compound was found in the available literature. However, based on its structure, the following spectral characteristics can be predicted. This theoretical data serves as a guide for researchers performing characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR:
  - Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield ( $>10\text{-}12$  ppm), which would disappear upon  $\text{D}_2\text{O}$  exchange.
  - Pyridine Ring Protons: Three aromatic protons exhibiting characteristic doublet or triplet splitting patterns, likely in the 7.5-8.5 ppm range. The electron-withdrawing effects of the sulfonyl and carboxylic acid groups will shift these protons downfield.
  - Methyl Protons (- $\text{SO}_2\text{CH}_3$ ): A sharp singlet, typically in the 3.0-3.5 ppm range.
- $^{13}\text{C}$  NMR:
  - Carbonyl Carbon (-COOH): A signal in the 160-170 ppm range.
  - Pyridine Ring Carbons: Five distinct signals in the aromatic region (120-160 ppm). The carbons directly attached to the sulfonyl and carboxyl groups (C2 and C6) would be significantly shifted.
  - Methyl Carbon (- $\text{SO}_2\text{CH}_3$ ): A signal in the 40-45 ppm range.

## Infrared (IR) Spectroscopy

- O-H Stretch: A very broad and strong absorption from the carboxylic acid, typically spanning 2500-3300  $\text{cm}^{-1}$ .
- C=O Stretch: A strong, sharp absorption from the carbonyl group, expected around 1700-1730  $\text{cm}^{-1}$ .
- S=O Stretch: Two characteristic strong absorptions for the sulfone group, typically found at  $\sim 1300\text{-}1350$   $\text{cm}^{-1}$  (asymmetric) and  $\sim 1120\text{-}1160$   $\text{cm}^{-1}$  (symmetric).

- C=N and C=C Stretches: Medium intensity absorptions in the 1400-1600  $\text{cm}^{-1}$  region, characteristic of the pyridine ring.

## Experimental Protocol: General Procedure for Amide Coupling

While a specific protocol for this substrate is not available, a general, robust method for the amidation of a carboxylic acid like this involves the use of standard peptide coupling reagents. This serves as a starting point for laboratory synthesis.

Objective: To couple **6-(Methylsulfonyl)-2-pyridinecarboxylic acid** with a representative amine (e.g., Aniline).

Materials:

- **6-(Methylsulfonyl)-2-pyridinecarboxylic acid**
- Aniline
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Ethyl acetate, 1M HCl, saturated  $\text{NaHCO}_3$  solution, brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add **6-(Methylsulfonyl)-2-pyridinecarboxylic acid** (1.0 eq).
- Dissolution: Dissolve the starting material in anhydrous DMF.

- **Addition of Reagents:** Add the amine (Aniline, 1.1 eq), followed by HATU (1.2 eq) and the non-nucleophilic base DIPEA (2.5 eq).
- **Reaction Monitoring:** Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).
- **Workup:**
  - Dilute the reaction mixture with ethyl acetate.
  - Wash the organic layer sequentially with 1M HCl, saturated  $\text{NaHCO}_3$  solution, and brine to remove unreacted starting materials and coupling byproducts.
  - Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ .
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired amide.
- **Characterization:** Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

**Trustworthiness Note:** This is a generalized protocol. The choice of coupling reagent, base, solvent, and reaction temperature may require optimization for specific amine substrates to maximize yield and minimize side reactions, such as racemization if chiral amines are used.<sup>[7]</sup>  
<sup>[8]</sup>

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]
- 3. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid | 1186663-28-4 [chemicalbook.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1465153#6-methylsulfonyl-2-pyridinecarboxylic-acid-molecular-weight-and-formula]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

